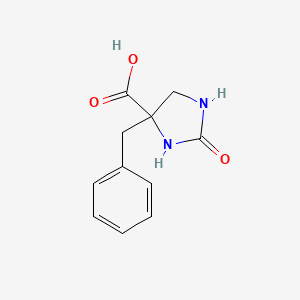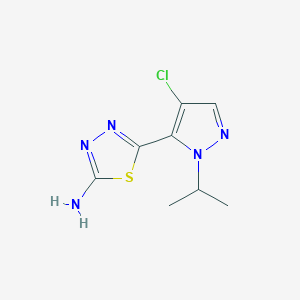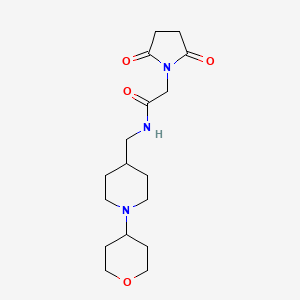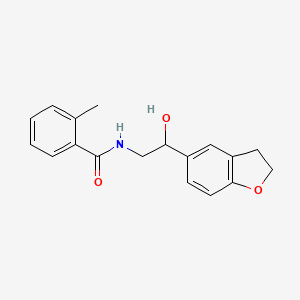![molecular formula C21H18FN5O2 B2636421 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluorophenoxy)benzamide CAS No. 2034615-67-1](/img/structure/B2636421.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluorophenoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluorophenoxy)benzamide, commonly known as TAK-659, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
Mecanismo De Acción
TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the BCR signaling pathway. By inhibiting BTK activity, TAK-659 blocks the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and survival. Additionally, TAK-659 has been shown to inhibit the activity of other kinases, such as FLT3 and JAK2, which are also involved in cancer cell signaling.
Biochemical and Physiological Effects:
In preclinical studies, TAK-659 has been shown to have potent antitumor activity in various types of cancer models, both in vitro and in vivo. TAK-659 has also been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of cancer stem cells. Additionally, TAK-659 has been shown to enhance the activity of immune cells, such as natural killer cells and T cells, which can help to eliminate cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAK-659 is its high selectivity for BTK, which reduces the risk of off-target effects. TAK-659 has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, TAK-659 has some limitations for lab experiments, including its poor solubility in aqueous solutions and its potential to cause toxicity in some cell types.
Direcciones Futuras
There are several future directions for research on TAK-659. One area of interest is the development of TAK-659 as a combination therapy with other cancer drugs, such as checkpoint inhibitors and chemotherapy. Another area of interest is the investigation of TAK-659 in combination with targeted therapies for specific types of cancer, such as HER2-positive breast cancer. Additionally, further studies are needed to understand the potential toxicities of TAK-659 and to identify biomarkers that can predict response to treatment.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, including the preparation of 3-(4-fluorophenoxy)benzoic acid, which is then reacted with 1,2,4-triazolo[1,5-a]pyrimidine-6-amine to form the intermediate compound. This intermediate is then reacted with 3-bromopropylamine hydrobromide to form the final product TAK-659. The synthesis method has been optimized to achieve a high yield of the final product with good purity.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential as a therapeutic agent for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that TAK-659 inhibits the activity of several key signaling pathways involved in cancer cell growth and survival, including the B-cell receptor (BCR) signaling pathway and the NF-κB pathway. TAK-659 has also been shown to have synergistic effects when used in combination with other cancer therapies, such as chemotherapy and immunotherapy.
Propiedades
IUPAC Name |
3-(4-fluorophenoxy)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2/c22-17-6-8-18(9-7-17)29-19-5-1-4-16(11-19)20(28)23-10-2-3-15-12-24-21-25-14-26-27(21)13-15/h1,4-9,11-14H,2-3,10H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMROMALRRIMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)C(=O)NCCCC3=CN4C(=NC=N4)N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[Cyano-(2-methylphenyl)methyl]-2,4-dimethoxybenzamide](/img/structure/B2636338.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B2636339.png)





![2-(4-methoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2636351.png)

![2,4,7-Trimethyl-6-(2-prop-2-enoxyphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2636354.png)


![2-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2636357.png)
![2-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2636361.png)